1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzodiazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the sulfonyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfonic acids or sulfonamides.
Scientific Research Applications
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The bromine and chlorine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride
- 2-bromo-5-chlorobenzaldehyde
- 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,2,3-benzotriazole
Uniqueness
1-(2-bromo-4,5-dichlorobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to its specific combination of bromine, chlorine, and sulfonyl groups attached to a benzodiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O2S/c14-8-5-9(15)10(16)6-13(8)21(19,20)18-7-17-11-3-1-2-4-12(11)18/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVPKYNNGLNJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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